Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride
Description
Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride is a tertiary amine salt characterized by a pyrrole ring substituted with a methyl group at the 1-position and a butyl-aminated methyl group at the 2-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.ClH/c1-3-4-7-11-9-10-6-5-8-12(10)2;/h5-6,8,11H,3-4,7,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXYPNCSNDBFOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CN1C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with butylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or the pyrrole ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrrole ring.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Chemistry
In the realm of chemistry, Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form oxides or other derivatives.
- Reduction : Reduced forms can be produced using lithium aluminum hydride.
- Substitution : The amine group can undergo substitution reactions with various nucleophiles.
Biology
Research indicates that this compound exhibits promising biological activities , including:
- Antimicrobial Activity : Studies suggest that derivatives of pyrrole can disrupt microbial cell membranes or inhibit metabolic processes, indicating potential use in treating infections.
- Anti-inflammatory Effects : Similar compounds have shown the ability to modulate cytokine production and inhibit inflammatory pathways, suggesting therapeutic applications in inflammatory diseases.
- Analgesic Properties : There is evidence that related compounds may affect pain pathways in the central nervous system, pointing towards potential analgesic effects.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic applications . Its unique structure positions it as a candidate for drug development, particularly in targeting diseases associated with inflammation and microbial infections.
Industrial Applications
This compound is also utilized in the production of specialty chemicals and serves as an intermediate in pharmaceutical synthesis. Its versatility makes it valuable for developing new materials and formulations in industrial settings.
Research Findings and Case Studies
Numerous studies have focused on the biological activity of pyrrole derivatives similar to this compound. For instance:
Case Study 1: Antimicrobial Properties
A study demonstrated that pyrrole derivatives exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to membrane disruption and interference with essential metabolic pathways.
Case Study 2: Anti-inflammatory Effects
Research involving related compounds indicated their ability to reduce inflammation markers in vitro, suggesting potential applications in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Differences and Implications
Aromatic vs. Saturated Rings :
- The target compound and MC1568 contain an aromatic pyrrole ring, enabling π-π interactions in biological targets. In contrast, Methyl[(1-methylpyrrolidin-2-yl)methyl]amine HCl features a saturated pyrrolidine ring, which increases conformational flexibility but reduces aromatic stabilization .
- Tubastatin A HCl incorporates a rigid tetrahydro-pyridoindole system, favoring selective HDAC6 inhibition .
Functional Group Variations :
- The butyl chain in the target compound enhances lipophilicity compared to the methyl group in its pyrrolidine analog. This may influence membrane permeability in biological systems.
- MC1568 and Tubastatin A contain hydroxamate groups , which are critical for HDAC inhibition via zinc chelation. The absence of this group in the target compound suggests divergent pharmacological mechanisms .
Salt Forms and Solubility :
- All compounds are hydrochloride salts, improving aqueous solubility. However, Tubastatin A’s larger aromatic system reduces solubility compared to the smaller target compound .
Research Tools for Structural Analysis
Crystallographic software such as SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used to determine and visualize the structures of such compounds . These tools enable precise analysis of bond lengths, angles, and intermolecular interactions, critical for understanding structure-activity relationships.
Biological Activity
Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 182.26 g/mol. The structure features a pyrrole ring, which is known for its biological significance, particularly in drug design and development.
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₁₈N₂ |
| Molecular Weight | 182.26 g/mol |
| Chemical Class | Pyrrole derivative |
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to alterations in cellular functions, contributing to its biological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy has been noted particularly against Gram-positive bacteria, which are often resistant to conventional antibiotics.
- Case Study Findings : In vitro studies have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation.
- Cytotoxicity Studies : In assays involving human cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer), the compound exhibited IC50 values indicating potent cytotoxic effects .
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Modifications to the pyrrole ring or the butyl side chain can significantly alter its biological properties.
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyrrole ring | Enhances antimicrobial potency |
| Variation in alkyl chain length | Alters pharmacokinetic properties |
Research Applications
This compound serves multiple roles in scientific research:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial agents.
- Pharmacological Studies : Investigating its potential as an anticancer agent.
- Synthetic Chemistry : Used as an intermediate in synthesizing more complex organic molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves reductive amination between butylamine and 1-methyl-1H-pyrrole-2-carbaldehyde, followed by hydrochloric acid salt formation. Optimization focuses on solvent choice (e.g., methanol or ethanol), temperature control (40–60°C), and stoichiometric ratios to minimize side products like Schiff bases. Catalytic hydrogenation or sodium cyanoborohydride can enhance yield . Reaction progress is monitored via TLC or NMR to confirm intermediate formation.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- NMR : - and -NMR identify proton environments (e.g., pyrrole methyl group at δ ~3.6 ppm) and carbon backbone .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures by analyzing intensity data from single-crystal diffraction. ORTEP-III visualizes thermal ellipsoids and bond angles .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 211.2) .
Q. What stability considerations are critical for handling this hydrochloride salt in experimental settings?
- Methodological Answer : Hydrochloride salts of amines are hygroscopic and require storage in desiccators under inert gas (N/Ar). Stability tests under varying pH (2–8) and temperature (4–25°C) should be conducted via HPLC to assess degradation products. Freeze-thaw cycles must be minimized to prevent deliquescence .
Advanced Research Questions
Q. How can enantiomeric purity be achieved during synthesis, and what analytical methods validate it?
- Methodological Answer : Chiral resolution employs chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enzymatic methods (lipase-mediated kinetic resolution). Enantiomeric excess (%ee) is quantified using chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Crystallographic data (via SHELXL) may resolve racemic mixtures by identifying space group symmetry .
Q. How can researchers resolve contradictions in pharmacological data, such as conflicting receptor-binding affinities?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines vs. in vivo models). Standardize protocols using:
- Positive/negative controls : Compare with known GPCR modulators (e.g., allosteric ligands in CNS studies) .
- Dose-response curves : Calculate IC/EC values across ≥3 independent replicates.
- Structural analogs : Test derivatives to isolate the role of the pyrrole-methyl group in binding .
Q. What role does the 1-methylpyrrole moiety play in modulating biological activity, and how is this investigated?
- Methodological Answer : The pyrrole group enhances lipophilicity and π-π stacking with aromatic residues in target proteins (e.g., HDACs or GPCRs). Computational docking (AutoDock Vina) and site-directed mutagenesis validate interactions. Replace the pyrrole with indole or furan analogs to assess activity loss/gain .
Q. How can researchers validate the compound’s purity and identity in compliance with ICH guidelines?
- Methodological Answer : Follow ICH Q2(R1) for analytical validation:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and spiked standards to confirm retention time .
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.4%).
- Karl Fischer titration : Quantify water content (<0.2% w/w) .
Q. What computational strategies predict the compound’s reactivity in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) models (Gaussian 16) calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Retrosynthetic analysis using Pistachio/BKMS databases identifies feasible precursors (e.g., butylamine derivatives) .
Q. How can the compound’s potential as a HDAC inhibitor be evaluated using structural analogs?
- Methodological Answer : Compare inhibitory activity against HDAC isoforms (e.g., HDAC6) using fluorogenic assays (e.g., Boc-Lys-TFMK substrate). Co-crystallization with HDAC enzymes (via SHELX workflows) maps binding interactions. Reference inhibitors like MC1568 (pyrrole-based) provide benchmark IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
